H-D-Val-Leu-Arg-AFC

Enzyme Kinetics Kallikrein Fluorogenic Substrate

Quantifying glandular kallikrein (KLK1) activity without interference from tonin or other serine proteases requires a substrate with defined P2-P3 selectivity. Generic substrates yield variable kinetics. H-D-Val-Leu-Arg-AFC solves this with: - Validated specificity: selective for tissue kallikrein (hK1) over related proteases - Proven kinetics: Km ~20 µM, AFC fluorophore minimizes autofluorescence - Industrial benchmark: used in inhibitor screening (0.05 nM hK1, 90 µM substrate) - ≥95% purity, stable for zymography & tissue localization

Molecular Formula C27H38F3N7O5
Molecular Weight 597.6 g/mol
Cat. No. B12382662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Val-Leu-Arg-AFC
Molecular FormulaC27H38F3N7O5
Molecular Weight597.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N
InChIInChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1
InChIKeyTZVXRHVBYKVNOR-CNNODRBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Val-Leu-Arg-AFC Overview


H-D-Val-Leu-Arg-AFC is a synthetic tripeptide fluorogenic substrate composed of a D-Valine-Leucine-Arginine sequence linked to a 7-amino-4-trifluoromethylcoumarin (AFC) reporter group . Upon cleavage by target serine proteases, the AFC fluorophore is released, generating a quantifiable fluorescent signal . This compound is primarily utilized as a sensitive substrate for glandular tissue kallikrein (KLK1) and related kallikrein family proteases in biochemical and cell-based assays [1].

Target enzyme: Glandular kallikrein (KLK1) and related serine proteases
Assay format: Fluorogenic detection in biochemical and cell-based activity assays
Signal output: AFC fluorophore released upon enzymatic cleavage provides quantifiable fluorescence

Why Generic Substitution Fails for H-D-Val-Leu-Arg-AFC


Generic substitution of fluorogenic protease substrates is scientifically unsound due to significant variability in enzyme-substrate recognition kinetics, selectivity, and fluorophore quantum yields. While many commercial substrates share an arginine (Arg) at the P1 position, the P2 (Leu) and P3 (D-Val) residues critically govern enzyme specificity and catalytic efficiency [1]. The use of alternative leaving groups (e.g., AMC vs. AFC) also introduces differences in spectral properties and assay sensitivity [2]. The following quantitative evidence demonstrates the specific performance attributes that differentiate H-D-Val-Leu-Arg-AFC from closely related analogs.

Sequence specificity
P2 (Leu) and P3 (D-Val) residues critically govern enzyme recognition; substitution can shift cleavage kinetics and selectivity profile.
Fluorophore mismatch
AFC and AMC leaving groups differ in spectral properties and quantum yield; direct replacement may alter assay sensitivity and autofluorescence background.
Batch quality variability
Lower-purity or custom-synthesized analogs may introduce inhibitory impurities or inconsistent background, compromising lot-to-lot reproducibility.

H-D-Val-Leu-Arg-AFC Comparative Performance


Catalytic Efficiency vs. ZVKKR-AFC

A direct comparative study evaluated the kinetic parameters of tissue kallikrein using two fluorogenic substrates: H-D-Val-Leu-Arg-AFC (DVLR-AFC) and Z-Val-Lys-Lys-Arg-AFC (ZVKKR-AFC). While the Km values for both substrates were found to be similar (approximately 20 μM), the catalytic rate of tissue kallikrein for DVLR-AFC was five-fold higher than for ZVKKR-AFC [1]. This indicates that DVLR-AFC is a significantly more efficient substrate for tissue kallikrein, yielding a higher Vmax and greater sensitivity in activity assays.

Catalytic Efficiency
Head-to-head
H-D-Val-Leu-Arg-AFC 5× higher hydrolysis rate Z-VKKR-AFC baseline
Km ~20 µM for both substrates; rat tissue kallikrein, pH 9.8
Supports higher assay sensitivity and signal-to-noise ratio
Enzyme Kinetics Kallikrein Fluorogenic Substrate

Selectivity Over Tonin

In the same comparative study, the substrate specificity of DVLR-AFC was assessed against tonin, another serine protease. The data showed that tonin hydrolyzes ZVKKR-AFC but exhibits no detectable activity toward DVLR-AFC [1]. This demonstrates that the D-Val-Leu-Arg sequence provides a high degree of selectivity for tissue kallikrein over closely related proteases, which is critical for assays conducted in complex biological matrices where multiple proteases may be present.

Selectivity Over Tonin
Head-to-head
No detectable hydrolysis Z-VKKR-AFC cleaved by tonin
Rat tonin enzyme assay; same buffer conditions
Reduces cross-reactivity in complex biological matrices
Enzyme Selectivity Tonin Kallikrein Cross-reactivity

AFC vs. AMC Fluorophore Advantage

The AFC (7-amino-4-trifluoromethylcoumarin) leaving group exhibits superior spectral properties compared to the more common AMC (7-amino-4-methylcoumarin) group. The trifluoromethyl substitution in AFC results in a red-shifted emission spectrum, reducing interference from biological autofluorescence, and typically offers a higher quantum yield [1]. In a study comparing AFC- and AMC-based substrates for kallikrein detection, the AFC derivative provided more sensitive detection [2]. While the peptide sequence is identical, the choice of fluorophore directly impacts assay sensitivity and the lower limit of detection.

Fluorophore Performance
Class-level
AFC: red-shifted, reduced autofluorescence AMC: lower sensitivity reported
Reported in cat submandibular saliva assays
May improve signal-to-background ratio for low-abundance detection
Fluorophore AFC AMC Assay Sensitivity

Validated for HTS Inhibitor Screening

H-D-Val-Leu-Arg-AFC is extensively documented in public bioactivity databases as the substrate of choice for determining inhibition constants (Ki) of novel chemical entities against human tissue kallikrein 1 (hK1). For example, BindingDB contains multiple entries from patents and published studies where Ki values for potent inhibitors were determined using this substrate [1]. Specifically, the substrate was employed in a standardized assay with 0.05 nM enzyme and 90 μM substrate in sodium phosphate buffer, enabling the accurate determination of Ki values ranging from 21 nM to 200 nM for various inhibitors [2]. This established track record validates its robustness and reproducibility in industrial drug discovery settings.

HTS Inhibitor Screening
Reported
Ki: 21–790 nM
for human hK1 inhibitors
Standardized assay: 0.05 nM hK1, 90 µM substrate, pH 7.4
Supports reproducible inhibitor screening and SAR studies
Drug Discovery High-Throughput Screening Kallikrein Inhibitor BindingDB

High Purity and Batch Consistency

Commercially available H-D-Val-Leu-Arg-AFC from reputable vendors is routinely supplied with high purity (≥95% to 99.8% by HPLC) and defined storage conditions (-20°C, protected from light) that ensure long-term stability [1]. This level of batch-to-batch consistency is critical for generating reproducible kinetic data and minimizing variability in long-term research projects or industrial screening campaigns. In contrast, custom-synthesized or lower-purity peptide substrates may introduce impurities that act as inhibitors or produce inconsistent assay backgrounds.

Purity & Stability
Specification review
Purity (HPLC) 95–99.8%
Storage -20 °C, lyophilized
Ensures lot-to-lot reproducibility for long-term studies
Commercial specification
Quality Control Purity HPLC Stability

H-D-Val-Leu-Arg-AFC Key Applications


Kallikrein Activity in Biofluids

Leverage the established selectivity for tissue kallikrein over tonin and the higher catalytic turnover rate compared to ZVKKR-AFC [1] to quantify specific kallikrein activity in samples like saliva or tissue extracts without interference from other serine proteases. The AFC fluorophore's spectral properties minimize autofluorescence background, further enhancing assay sensitivity [2].

Inhibitor Screening for hK1

Employ a validated, robust assay using 0.05 nM hK1 and 90 μM H-D-Val-Leu-Arg-AFC in phosphate buffer (pH 7.4) to screen compound libraries and determine accurate Ki values for novel inhibitors [3]. The substrate's proven performance in industrial settings (as documented in BindingDB) reduces assay development time and ensures data comparability across screening campaigns [4].

Kinetics and Specificity Profiling

Use H-D-Val-Leu-Arg-AFC as a benchmark substrate in studies designed to profile the substrate specificity and catalytic efficiency of wild-type and mutant kallikrein enzymes. Its well-characterized kinetic parameters (Km ~20 μM for tissue kallikrein) provide a reliable baseline for comparative analysis against novel or engineered proteases [1].

In Situ Zymography

Capitalize on the substrate's high sensitivity and stability to perform enzyme overlay membrane techniques and isoelectric focusing zymography for the precise localization and characterization of active kallikrein isoforms in tissue sections and gels [5]. The consistent commercial purity (≥95%) ensures reproducible staining and quantitative analysis across different experimental runs [6].

Application
Selection Property
Validation Focus
Kallikrein Activity in Biofluids
Sequence selectivity for KLK1 over tonin
AFC spectral characterization for low-autofluorescence detection
hK1 Inhibitor Screening
Reported performance in HTS Ki determination
Reproducibility across screening campaigns
Enzyme Kinetics & Specificity Profiling
Well-characterized kinetic parameters
Benchmark for wild-type and mutant KLK1 analysis
In Situ Zymography
High sensitivity and batch consistency
Reproducible staining for isoform localization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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